3-Ethylcyclobutan-1-one
Overview
Description
3-Ethylcyclobutan-1-one is a chemical compound . It is used in various applications including as a building block in chemical synthesis .
Chemical Reactions Analysis
The chemical reactions involving 3-Ethylcyclobutan-1-one could be complex and varied . The analysis of these reactions would require detailed study and understanding of the reaction mechanisms .Scientific Research Applications
Ethylene Inhibition and Fruit Preservation : Research has shown the efficacy of cyclopropene compounds, similar in structure to 3-Ethylcyclobutan-1-one, in inhibiting ethylene perception. This inhibition is significant in extending the shelf life of fruits and vegetables by delaying ripening and senescence processes. For instance, 1-methylcyclopropene (1-MCP) is widely used for this purpose in apples and other fruits (Watkins, 2006).
Synthesis and Polymerization Applications : Alkyl bicyclobutanecarboxylates, closely related to 3-Ethylcyclobutan-1-one, have been synthesized and subjected to free radical polymerization. These monomers exhibit similar behaviors to their vinyl counterparts and are significant in producing materials with high refractive index and excellent thermal stability (Drujon et al., 1993).
Catalysis in Chemical Synthesis : Cyclobutanes, which are structurally similar to 3-Ethylcyclobutan-1-one, play a crucial role in the catalytic synthesis of complex chiral molecules. For example, ethylene, a simple and inexpensive material, is used with enynes in cobalt-catalyzed reactions to form chiral cyclobutane products, showcasing the versatility and economic potential of such reactions in medicinal chemistry (Pagar & RajanBabu, 2018).
Inhibiting Ethylene Responses in Plants : Compounds like 3-Ethylcyclobutan-1-one have been studied for their potential in inhibiting ethylene responses in various plant systems. For example, 3-Methylcyclopropene (3-MCP), a compound structurally related to 3-Ethylcyclobutan-1-one, can bind to the ethylene receptor in plants, demonstrating a potential application in agriculture for controlling plant growth and ripening processes (Sisler et al., 1999).
Coordination Polymer and Photocycloaddition : Coordination polymers involving cyclobutane derivatives, similar to 3-Ethylcyclobutan-1-one, have been synthesized. These polymers exhibit selective luminescence sensing and dye adsorption properties, indicating their potential application in material science and environmental remediation (Hu et al., 2015).
Mechanism of Action
Future Directions
The future directions in the field of synthetic chemistry, which includes the study of compounds like 3-Ethylcyclobutan-1-one, involve the development of new strategies for the construction of complex molecules, improvement in synthetic efficiencies, and the development of environmentally friendly synthetic processes .
properties
IUPAC Name |
3-ethylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(7)4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSOFKZYSFBJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336581 | |
Record name | 3-Ethylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclobutan-1-one | |
CAS RN |
56335-73-0 | |
Record name | 3-Ethylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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